The synthesis of 3-(1-Benzyltriazol-4-yl)prop-2-enal typically involves several key steps:
These synthetic routes are essential for producing 3-(1-Benzyltriazol-4-yl)prop-2-enal in sufficient yields for further applications.
The molecular structure of 3-(1-Benzyltriazol-4-yl)prop-2-enal can be analyzed based on its components:
The compound has specific physical properties including:
3-(1-Benzyltriazol-4-yl)prop-2-enal is involved in several types of chemical reactions:
These reactions demonstrate the versatility of 3-(1-Benzyltriazol-4-yl)prop-2-enal in organic synthesis.
The mechanism of action for 3-(1-Benzyltriazol-4-yl)prop-2-enal varies depending on its application:
The precise mechanism can be elucidated through further studies involving biochemical assays and molecular modeling.
The physical and chemical properties of 3-(1-Benzyltriazol-4-yl)prop-2-enal include:
| Property | Value |
|---|---|
| Melting Point | 85–86.5 °C |
| Boiling Point | ~439.6 °C at 760 mmHg |
| Vapor Pressure | 6.29E-08 mmHg at 25 °C |
| Flash Point | 219.7 °C |
| pKa | -0.57 ± 0.10 (predicted) |
| Polar Surface Area | 47.78 Ų |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its reactivity .
3-(1-Benzyltriazol-4-yl)prop-2-enal has diverse applications across several scientific fields:
3-(1-Benzyltriazol-4-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a 1,2,3-triazole ring substituted at the 1-position with a benzyl group and at the 4-position with a propenal chain. Its systematic IUPAC name is (E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-enal, reflecting the E-configuration of the double bond in the propenal moiety. The molecular formula is C₁₂H₁₁N₃O, corresponding to a molecular weight of 213.24 g/mol. Common synonyms include 1-benzyl-4-(2-formylvinyl)-1H-1,2,3-triazole and benzyltriazole propenal [1] [5] [7].
Table 1: Key Identifiers of 3-(1-Benzyltriazol-4-yl)prop-2-enal
| Property | Value |
|---|---|
| Systematic Name | (E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)prop-2-enal |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=C2)C=CC=O |
| InChI Key | Not explicitly listed (derived from analogs) |
The compound’s structure integrates two pharmacophores: the 1,2,3-triazole ring (common in click chemistry) and the conjugated aldehyde system. This conjugation enables electrophilic reactivity at the carbonyl carbon and nucleophilic addition at the β-position [1] [5] [10].
The emergence of 3-(1-benzyltriazol-4-yl)prop-2-enal is rooted in advancements in triazole chemistry. 1,2,3-Triazoles gained prominence after the discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction" enabling regioselective synthesis of 1,4-disubstituted triazoles. The benzyl group at the triazole’s 1-position enhances lipophilicity and steric bulk, improving bioavailability and enabling π-π stacking interactions in target binding [8] [7].
Table 2: Evolution of Key Benzyltriazole Derivatives
| Compound | Molecular Formula | Primary Application |
|---|---|---|
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one | C₁₁H₁₁N₃O | Synthetic intermediate |
| 2-(1-Benzyltriazol-4-yl)pyridine-4-carboxylic acid | C₁₅H₁₂N₄O₂ | Ligand design |
| Benzyl 3-(1-cyclohexyltriazol-4-yl)prop-2-enoate | C₁₈H₂₁N₃O₂ | Polymer chemistry |
Early analogs like 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one (ketone derivative) demonstrated the versatility of benzyltriazole scaffolds. The propenal variant evolved to exploit the aldehyde’s dual role as a hydrogen-bond acceptor and electrophile in multicomponent reactions [2] [4] [7]. Its synthesis typically involves:
This compound’s significance arises from its hybrid structure, merging a privileged heterocycle with a reactive enal system:
Medicinal Chemistry Applications
Organic Synthesis Applications
Table 3: Functional Versatility of the Propenal Group
| Reaction Type | Product | Application |
|---|---|---|
| Michael Addition | 4-Substituted-1,2,3-triazoles | Bioconjugation |
| Wittig Olefination | Extended conjugated systems | Fluorescent probes |
| Reductive Amination | Amine-functionalized triazoles | Drug candidates |
The compound’s unique reactivity profile positions it as a linchpin for synthesizing complex heterocyclic architectures, bridging triazole chemistry with unsaturated carbonyl reactivity [1] [4] [10].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7